Ethylmalonic acid dibutyl ester

Organic Synthesis Process Chemistry Solvent Selection

Ethylmalonic acid dibutyl ester (CAS 1113-92-4) is a substituted malonic ester derivative, specifically a dialkyl alkylmalonate, characterized by an ethyl group at the central carbon and two butyl ester functionalities. Its molecular formula is C13H24O4, with a molecular weight of 244.33 g/mol.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 1113-92-4
Cat. No. B072578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmalonic acid dibutyl ester
CAS1113-92-4
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(CC)C(=O)OCCCC
InChIInChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3
InChIKeyIYHANSLELCOANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmalonic Acid Dibutyl Ester (CAS 1113-92-4): A Specialty Malonic Ester Building Block for Advanced Synthesis and Controlled Reactivity


Ethylmalonic acid dibutyl ester (CAS 1113-92-4) is a substituted malonic ester derivative, specifically a dialkyl alkylmalonate, characterized by an ethyl group at the central carbon and two butyl ester functionalities . Its molecular formula is C13H24O4, with a molecular weight of 244.33 g/mol [1]. The compound is a clear, colorless liquid with a density of 0.955 g/cm³, is practically insoluble in water but miscible with organic solvents and oils . As a member of the malonic ester class, it serves as a key intermediate in organic synthesis, particularly for the construction of substituted acetic acids and related derivatives, and finds use in the flavor and fragrance industry due to its mild, fruity-winey odor .

Why Ethylmalonic Acid Dibutyl Ester (CAS 1113-92-4) Cannot Be Simply Substituted by Other Malonic Esters or Solvents


Substituting Ethylmalonic acid dibutyl ester with seemingly similar compounds such as diethyl malonate, dimethyl ethylmalonate, or dibutyl phthalate can lead to significant deviations in reaction outcomes and product safety profiles. The specific combination of the ethyl substituent and the dibutyl ester groups dictates its unique physicochemical properties . For instance, the dibutyl groups confer substantially lower volatility compared to diethyl malonate, reducing evaporative loss during reactions . Conversely, the presence of the ethyl group on the malonate core differentiates its reactivity and steric profile from unsubstituted or differently substituted malonates . Furthermore, its toxicity profile is distinct from common industrial plasticizers like dibutyl phthalate, making it a preferable alternative in applications where phthalate-related reproductive toxicity concerns are paramount [1]. Direct quantitative comparisons, as detailed below, are essential to avoid suboptimal yields, unexpected side reactions, or the introduction of undesirable toxicological liabilities.

Quantitative Differentiation of Ethylmalonic Acid Dibutyl Ester (CAS 1113-92-4) from Closest Analogs: A Procurement-Focused Evidence Guide


Lower Volatility vs. Diethyl Malonate: Minimizing Evaporative Loss in Synthesis

Ethylmalonic acid dibutyl ester exhibits significantly lower volatility compared to the commonly used diethyl malonate, a property critical for high-temperature or extended reactions . This is supported by a higher normal boiling point and a substantially lower vapor pressure.

Organic Synthesis Process Chemistry Solvent Selection

Increased Lipophilicity vs. Dimethyl Ethylmalonate: Enhanced Solubility in Nonpolar Media

The substitution of the methyl ester groups in dimethyl ethylmalonate with butyl ester groups in Ethylmalonic acid dibutyl ester results in a substantial increase in lipophilicity, as quantified by the calculated octanol-water partition coefficient (LogP) [1].

Solubility Enhancement Formulation Chemistry Lipophilicity

Reduced Reproductive Toxicity vs. Dibutyl Phthalate: A Safer Solvent/Plasticizer Alternative

In applications where a high-boiling, lipophilic solvent or plasticizer is required, Ethylmalonic acid dibutyl ester offers a distinct safety advantage over the widely used but toxicologically concerning dibutyl phthalate (DBP) . While DBP is a known reproductive toxicant and endocrine disruptor, Ethylmalonic acid dibutyl ester is classified with lower acute toxicity hazards and lacks the specific reproductive toxicity alerts associated with phthalates [1].

Toxicology Green Chemistry Industrial Safety

Enhanced Thermal Stability vs. Dimethyl Ethylmalonate: Wider Operating Window for High-Temperature Reactions

The higher molecular weight and stronger intermolecular forces in Ethylmalonic acid dibutyl ester, due to its extended alkyl chains, confer greater thermal stability compared to its dimethyl analog. This is reflected in a significantly higher normal boiling point, indicating a lower tendency to decompose or volatilize at elevated temperatures [1].

Process Chemistry Thermal Stability Synthetic Methodology

Optimal Procurement and Application Scenarios for Ethylmalonic Acid Dibutyl Ester (CAS 1113-92-4) Based on Quantified Differentiation


Synthesis of Lipophilic Active Pharmaceutical Ingredients (APIs) and Advanced Intermediates

The high lipophilicity (LogP >2.5) and low volatility of Ethylmalonic acid dibutyl ester make it an ideal alkylating agent or building block for constructing lipophilic drug candidates where enhanced membrane permeability or improved pharmacokinetic properties are desired [1]. Its use minimizes evaporative loss during reactions, ensuring higher yields and purities in multi-step syntheses of compounds such as substituted barbiturates or non-steroidal anti-inflammatory drug precursors, where the malonate moiety is a common synthon .

Formulation of High-Boiling Solvents and Specialty Plasticizers in Industrial Applications

Owing to its high boiling point (~277°C), low vapor pressure, and compatibility with organic matrices, Ethylmalonic acid dibutyl ester serves as a safer, high-performance alternative to traditional plasticizers like dibutyl phthalate . It is particularly suitable for applications requiring thermal stability and low volatility, such as in specialty coatings, adhesives, or polymer processing where exposure to elevated temperatures is common and where the elimination of phthalate-related toxicity concerns is a regulatory or market advantage [2].

Controlled-Release Fragrance and Flavor Delivery Systems

The compound's mild, fruity-winey odor, combined with its low vapor pressure and high lipophilicity, makes it valuable in the flavor and fragrance industry for creating long-lasting scent profiles . Its controlled volatility ensures a sustained release of aroma over time, which is beneficial for applications in personal care products, fine fragrances, and food flavorings where a persistent, low-level olfactory signature is desired .

Academic and Industrial Research on Structure-Activity Relationships (SAR) of Malonic Esters

The distinct physicochemical profile of Ethylmalonic acid dibutyl ester relative to other malonic esters (e.g., diethyl, dimethyl) provides a valuable tool for investigating the influence of ester alkyl chain length on reactivity, solubility, and biological activity [3]. Researchers can use this compound to systematically probe SAR in a series of analogs, aiding in the rational design of new catalysts, materials, or bioactive molecules where lipophilicity and steric bulk are critical parameters .

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